Triethyl(3-phenylpropoxy)silane

Description

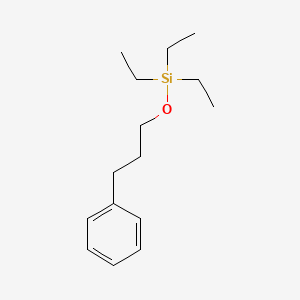

Triethyl(3-phenylpropoxy)silane is an organosilicon compound characterized by a central silicon atom bonded to three ethyl groups and a 3-phenylpropoxy substituent. Its molecular formula is C₁₅H₂₆O₂Si, with a molecular weight of 274.45 g/mol. The compound’s structure combines the hydrophobic triethylsilane moiety with the aromatic 3-phenylpropoxy group, making it useful in applications requiring tailored surface modification, polymer synthesis, or as a precursor in organic transformations .

Properties

CAS No. |

2290-40-6 |

|---|---|

Molecular Formula |

C15H26OSi |

Molecular Weight |

250.45 g/mol |

IUPAC Name |

triethyl(3-phenylpropoxy)silane |

InChI |

InChI=1S/C15H26OSi/c1-4-17(5-2,6-3)16-14-10-13-15-11-8-7-9-12-15/h7-9,11-12H,4-6,10,13-14H2,1-3H3 |

InChI Key |

VRWGPADVKJBOHI-UHFFFAOYSA-N |

Canonical SMILES |

CC[Si](CC)(CC)OCCCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Triethyl(3-phenylpropoxy)silane

General Synthetic Strategy

The preparation of this compound typically involves the formation of a silyl ether by the reaction of triethylsilyl reagents with 3-phenyl-1-propanol or its derivatives. The key step is the nucleophilic substitution of the hydroxyl group by the triethylsilyl moiety, often facilitated under mild conditions.

Direct Silylation of 3-Phenyl-1-propanol

A well-documented approach is the silylation of 3-phenyl-1-propanol using triethylsilyl chloride or triethylsilane derivatives in the presence of catalysts or under catalyst-free conditions.

Catalyst-Mediated Hydrosilylation

- Hydrosilylation involves the addition of triethylsilane to the hydroxyl group of 3-phenyl-1-propanol, often catalyzed by transition metal complexes or Lewis acids.

- For example, a catalytic system using boron-based catalysts under inert atmosphere (dry nitrogen or argon) can promote the hydrosilylation of alcohols at room temperature or mild heating, yielding this compound with high conversion and yield.

- The reaction is typically monitored by $$^{1}H$$ NMR spectroscopy and can be purified by simple filtration and evaporation techniques.

- Solvent choice is critical; dichloromethane is often preferred due to its ability to dissolve both reactants and catalysts effectively.

- Representative conditions: 0.05 mmol of 3-phenyl-1-propanol, triethylsilane (1.1 equiv), catalyst (5 mol%), dichloromethane solvent, room temperature to 50°C, reaction times ranging from 13 to 24 hours.

Base-Free Silylation in DMSO-Hexane Mixtures

- An alternative, catalyst-free method involves the reaction of 3-phenyl-1-propanol with silyl chlorides (e.g., triethylsilyl chloride) in a solvent mixture of dimethyl sulfoxide (DMSO) and hexane.

- This method proceeds smoothly at room temperature without the need for acid or base catalysts, which is advantageous for substrates sensitive to such conditions.

- The reaction typically uses 3 equivalents of DMSO in hexane to prevent deprotection and achieve quantitative silyl ether formation.

- After stirring for several hours (e.g., 3 hours), the reaction mixture is quenched with water, extracted with diethyl ether, dried over anhydrous magnesium sulfate, and purified by thin-layer chromatography.

- This method yields this compound in high yields (~94%) with excellent purity confirmed by NMR and IR spectroscopy.

Hydrosilylation Using Triethylsilane and Boron Catalysts

- In some studies, hydrosilylation of related alcohols or phenols with triethylsilane in the presence of boron-based catalysts (e.g., tris(pentafluorophenyl)borane) at elevated temperatures (70°C) has been reported.

- Although this compound was observed only in trace amounts in these reactions, the method illustrates the potential for catalytic hydrosilylation routes under controlled conditions.

- The reaction progress is monitored by $$^{1}H$$ NMR and GC-MS, confirming product formation and purity.

Comparative Analysis of Preparation Methods

| Preparation Method | Conditions | Catalyst/Base Requirement | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Catalyst-mediated hydrosilylation | RT to 50°C, dichloromethane | Yes (e.g., boron catalysts) | >90 | High selectivity, mild conditions | Requires catalyst, inert atmosphere |

| Base-free silylation in DMSO-hexane | RT, DMSO/hexane solvent mixture | No | ~94 | Catalyst-free, mild, suitable for sensitive substrates | Longer reaction time, solvent handling |

| Hydrosilylation with boron catalyst | 70°C, chlorinated solvent | Yes | Trace | Potential for catalytic control | Low yield for this compound |

Experimental Data Summary

Representative Reaction Conditions and Yields

Chemical Reactions Analysis

Types of Reactions

Triethyl(3-phenylpropoxy)silane undergoes various chemical reactions, including:

Reduction: It acts as a reducing agent, particularly in the reduction of carbonyl compounds to alcohols.

Hydrosilylation: The compound can participate in hydrosilylation reactions, adding across double bonds in alkenes.

Substitution: It can undergo nucleophilic substitution reactions, where the 3-phenylpropoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Catalysts: Such as platinum or palladium for hydrosilylation reactions.

Major Products Formed

The major products formed from reactions involving this compound include silyl ethers, alcohols, and various substituted silanes .

Scientific Research Applications

Triethyl(3-phenylpropoxy)silane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Triethyl(3-phenylpropoxy)silane involves the transfer of the silicon-hydrogen bond to other molecules. This transfer can occur via hydrosilylation, where the silicon-hydrogen bond adds across double bonds in alkenes, or via reduction, where the silicon-hydrogen bond donates hydrogen to reduce carbonyl compounds . The molecular targets and pathways involved include the activation of double bonds and carbonyl groups, facilitating their transformation into more reactive intermediates .

Comparison with Similar Compounds

Comparison with Structurally Analogous Silane Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences among triethyl(3-phenylpropoxy)silane and related silanes:

Physicochemical Properties

Data from spectroscopic analyses and handbooks highlight critical differences:

NMR Spectral Data:

This compound :

Allyldimethoxy(3-phenylpropoxy)silane :

Triethylsilane (TES) :

Physical Properties:

| Property | This compound | Allyldimethoxy(3-phenylpropoxy)silane | Triethylsilane (TES) |

|---|---|---|---|

| Boiling Point (°C) | ~250–270 (est.) | ~220–240 | 102 |

| Density (g/cm³) | ~0.95 (est.) | ~1.02 | 0.73 |

| Refractive Index (n²⁰D) | ~1.48 | ~1.46 | 1.40 |

Estimation based on analogous silanes in CRC Handbook .

Q & A

Q. What are the recommended synthetic routes for Triethyl(3-phenylpropoxy)silane, and how do reaction parameters influence yield and purity?

The synthesis of this compound typically involves the reaction of 3-phenylpropanol with triethylchlorosilane (or analogous precursors) in the presence of a base such as triethylamine or sodium hydride. For example, analogous silanes like trimethyl(3-phenyl-1-propynyl)silane are synthesized via alkyne-silane coupling under basic conditions . Key parameters include:

- Solvent selection : Use anhydrous aprotic solvents (e.g., THF, DMF) to minimize hydrolysis of the silane precursor.

- Temperature control : Reactions are often conducted at 0–25°C to balance reactivity and side-product formation.

- Purification : Column chromatography or distillation is recommended to isolate the product, with GC-MS or NMR used to confirm purity .

Q. Which spectroscopic techniques are optimal for characterizing this compound, and what diagnostic peaks should researchers prioritize?

- FTIR : Look for Si-O-C stretches (~980–1100 cm⁻¹) and aromatic C-H stretches (~3000–3100 cm⁻¹). Evidence from similar silanes (e.g., triisobutyl(3-phenylpropoxy)silane) shows distinct Si-O absorption bands .

- NMR : In H NMR, the propoxy chain’s methylene protons (δ 1.5–2.0 ppm) and aromatic protons (δ 6.5–7.5 ppm) are key. Si NMR can confirm silicon bonding environments (δ 10–20 ppm for triethylsiloxy groups) .

- GC-MS : Use electron ionization to identify fragmentation patterns, such as loss of the propoxy group (m/z corresponding to [M – C₃H₇O]⁺) .

Advanced Research Questions

Q. How do steric and electronic effects in this compound impact its reactivity in nucleophilic substitutions compared to analogous silanes?

The phenylpropoxy group introduces steric hindrance and electron-donating effects, which can slow nucleophilic attack at the silicon center. Comparative studies with trimethyl(3-phenylpropynyl)silane (smaller substituents) show faster reaction rates due to reduced steric bulk . Methodological recommendations:

- Kinetic studies : Monitor reaction progress via Si NMR to compare activation energies.

- Substituent screening : Test analogs with bulkier groups (e.g., tert-butyl) to isolate steric vs. electronic contributions .

Q. What experimental strategies resolve contradictions in reported outcomes when using this compound as a protecting group?

Discrepancies in deprotection yields or stability may arise from moisture sensitivity or competing side reactions. To address this:

- Condition optimization : Systematically vary bases (e.g., K₂CO₃ vs. TBAF) and solvents (polar vs. nonpolar) .

- In situ monitoring : Use FTIR or Raman spectroscopy to detect intermediate silanol formation, which indicates premature hydrolysis .

- Comparative controls : Include reference compounds like triethyl(allyloxy)silane to benchmark performance .

Q. How does this compound enhance the properties of hybrid materials, and what variables govern its efficacy in composite synthesis?

In surface functionalization, the phenyl group improves hydrophobicity, while the silane enables covalent bonding to substrates (e.g., silica nanoparticles). Key variables:

- Concentration : Higher silane ratios (e.g., 5–10 wt%) improve crosslinking but may cause aggregation.

- Application method : Sol-gel processes with controlled pH (e.g., acidic hydrolysis) yield uniform coatings .

- Post-treatment : Annealing at 80–120°C enhances adhesion, as shown in hybrid silane films .

Q. What computational approaches predict this compound’s interactions with biological targets, and how can these guide experimental design?

- Molecular docking : Simulate binding to enzymes (e.g., cytochrome P450) using software like AutoDock. Focus on hydrophobic pockets where the phenyl group may anchor .

- MD simulations : Assess stability in lipid bilayers to evaluate potential for drug delivery systems .

- DFT calculations : Compare charge distribution with analogs (e.g., triethyl(4-ethylphenoxy)silane) to predict reactivity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.